molecular formula C20H21NOS B4667588 (2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one

(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one

Cat. No.: B4667588
M. Wt: 323.5 g/mol
InChI Key: WISBRVIBVPLGKK-DISAMGIASA-N
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Description

(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with dimethylamino and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexanone core, followed by the introduction of the dimethylamino and thiophene groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for developing therapeutic applications.

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,6E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(thiophen-2-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NOS/c1-21(2)18-10-8-15(9-11-18)13-16-5-3-6-17(20(16)22)14-19-7-4-12-23-19/h4,7-14H,3,5-6H2,1-2H3/b16-13+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISBRVIBVPLGKK-DISAMGIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CS3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=CS3)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one
Reactant of Route 3
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one
Reactant of Route 4
(2E,6E)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-[(thiophen-2-YL)methylidene]cyclohexan-1-one

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